Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound with the molecular formula C17H24N2O2.
Preparation Methods
The synthesis of Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structural features but differ in their biological activities and applications.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but have different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18-9-8-17(16(20)21-2)13-19(12-15(17)11-18)10-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAWMVPASBRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.